ジ-Fmoc-3,4-ジアミノ安息香酸

概要

説明

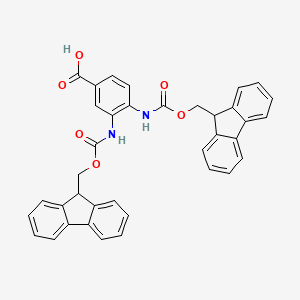

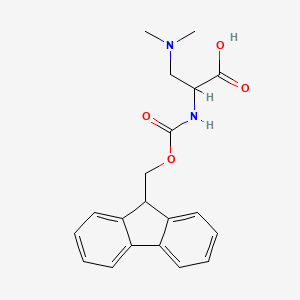

Di-Fmoc-3,4-diaminobenzoic acid is a compound used primarily in peptide synthesis. It is a derivative of 3,4-diaminobenzoic acid, where two fluorenylmethyloxycarbonyl (Fmoc) groups are attached to the amino groups. This compound is valuable in the field of solid-phase peptide synthesis due to its ability to act as a linker, facilitating the attachment of amino acids to resin.

科学的研究の応用

Di-Fmoc-3,4-diaminobenzoic acid has several applications in scientific research:

作用機序

Target of Action

Di-Fmoc-3,4-diaminobenzoic acid is primarily used as a linker in the synthesis of cyclic peptides . It plays a crucial role in the preparation of preloaded diaminobenzoate resin .

Mode of Action

The compound interacts with its targets through a process known as native chemical ligation. This involves the reaction between an N-terminal cysteine and a C-terminal thioester group, which is the most robust method to obtain a head-to-tail cyclized peptide . The coupling of free diaminobenzoic acid and Fmoc-amino acids results in pure products .

Biochemical Pathways

The biochemical pathways affected by Di-Fmoc-3,4-diaminobenzoic acid are primarily related to peptide synthesis. The compound is used in the synthesis of cyclic peptides, which are important in various biological processes .

Result of Action

The result of the compound’s action is the efficient synthesis of cyclic peptides . These peptides have various applications in research and therapeutic contexts.

Action Environment

The action of Di-Fmoc-3,4-diaminobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored at 4°C to maintain its stability . Additionally, the compound’s efficacy in peptide synthesis can be affected by the specific conditions of the reaction, such as temperature and pH .

生化学分析

Biochemical Properties

Di-Fmoc-3,4-diaminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a linker in solid-phase peptide synthesis, facilitating the formation of peptide bonds. The compound interacts with various enzymes and proteins, including HBTU and HATU, which are coupling reagents used in peptide synthesis . These interactions are essential for the efficient formation of peptide chains and the subsequent cyclization of peptides.

Cellular Effects

Di-Fmoc-3,4-diaminobenzoic acid influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in peptide synthesis can lead to the production of bioactive peptides that interact with cellular receptors and enzymes, thereby influencing cellular activities .

Molecular Mechanism

The molecular mechanism of Di-Fmoc-3,4-diaminobenzoic acid involves its role as a linker in solid-phase peptide synthesis. The compound binds to the resin and facilitates the attachment of amino acids to form peptide chains. It undergoes deprotection and cleavage reactions, generating thioesters in situ, which are crucial for the cyclization of peptides. This process involves the formation of N-acylurea moieties and subsequent thiolysis, leading to the production of cyclic peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di-Fmoc-3,4-diaminobenzoic acid can change over time. The compound is stable when stored at 4°C and has a predicted boiling point of 745.02°C at 760 mmHg . Over time, the stability and degradation of the compound can influence its effectiveness in peptide synthesis. Long-term studies have shown that the compound maintains its activity and function in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Di-Fmoc-3,4-diaminobenzoic acid vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings.

Metabolic Pathways

Di-Fmoc-3,4-diaminobenzoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the cyclization of peptides. The compound’s role in these pathways can influence metabolic flux and metabolite levels, contributing to the efficient synthesis of bioactive peptides .

Transport and Distribution

Within cells and tissues, Di-Fmoc-3,4-diaminobenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its role in facilitating the formation of cyclic peptides .

Subcellular Localization

Di-Fmoc-3,4-diaminobenzoic acid is localized within specific subcellular compartments, where it exerts its activity in peptide synthesis. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its effective function. The subcellular localization of the compound is essential for its role in the synthesis of bioactive peptides and the modulation of cellular activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-Fmoc-3,4-diaminobenzoic acid typically involves the coupling of free 3,4-diaminobenzoic acid with Fmoc-amino acids. This process can be achieved through a one-step method, which yields pure products in 40-94% yield without requiring purification steps other than precipitation . The reaction conditions often involve the use of coupling reagents such as HBTU and HATU, and the reactions are carried out in solvents like dimethylformamide (DMF) under inert atmosphere .

Industrial Production Methods

While specific industrial production methods for Di-Fmoc-3,4-diaminobenzoic acid are not extensively documented, the general approach involves large-scale solid-phase peptide synthesis techniques. These methods leverage automated peptide synthesizers to improve yield, purity, and synthesis time .

化学反応の分析

Types of Reactions

Di-Fmoc-3,4-diaminobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc groups can be removed under basic conditions, allowing for further functionalization of the amino groups.

Coupling Reactions: It can couple with other amino acids to form peptide bonds, a fundamental reaction in peptide synthesis.

Common Reagents and Conditions

Reagents: Common reagents include HBTU, HATU, and bases like piperidine for Fmoc deprotection.

Conditions: Reactions are typically carried out in DMF under inert atmosphere to prevent oxidation and other side reactions.

Major Products

The major products formed from these reactions are typically peptides with specific sequences, where Di-Fmoc-3,4-diaminobenzoic acid acts as a linker or a building block .

類似化合物との比較

Similar Compounds

3,4-Diaminobenzoic acid: The parent compound without Fmoc protection.

Fmoc-protected amino acids: Other amino acids protected with Fmoc groups for use in peptide synthesis.

Uniqueness

Di-Fmoc-3,4-diaminobenzoic acid is unique due to its dual Fmoc protection, which allows for selective deprotection and functionalization of the amino groups. This makes it particularly useful in complex peptide synthesis, where precise control over the reaction sequence is required .

特性

IUPAC Name |

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLCIOIUDBVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

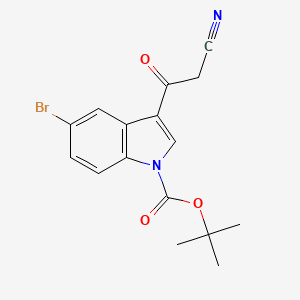

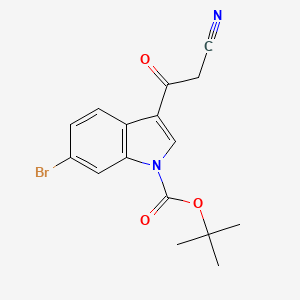

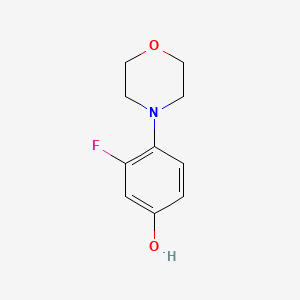

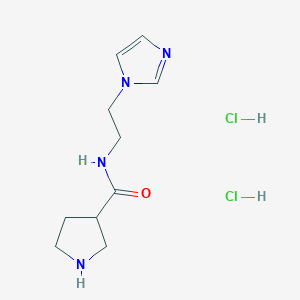

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)